molecular formula C16H12O4 B12901634 3(2H)-Benzofuranone, 2-p-anisoyl- CAS No. 10173-84-9

3(2H)-Benzofuranone, 2-p-anisoyl-

Katalognummer: B12901634
CAS-Nummer: 10173-84-9
Molekulargewicht: 268.26 g/mol
InChI-Schlüssel: NEWIUHRSKZBOHT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3(2H)-Benzofuranone, 2-p-anisoyl- is a chemical compound that belongs to the benzofuran family. Benzofurans are heterocyclic compounds containing fused benzene and furan rings. This compound is known for its significant pharmacological properties, including antibacterial, antifungal, antidepressant, and anti-inflammatory activities .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3(2H)-Benzofuranone, 2-p-anisoyl- typically involves the reaction of benzofuran with p-anisoyl chloride in the presence of a suitable base. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In industrial settings, the production of 3(2H)-Benzofuranone, 2-p-anisoyl- involves large-scale chemical reactors where the reactants are mixed and heated under specific conditions. The process is optimized to maximize yield and minimize by-products. The final product is then purified using techniques such as crystallization or chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

3(2H)-Benzofuranone, 2-p-anisoyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

3(2H)-Benzofuranone, 2-p-anisoyl- has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 3(2H)-Benzofuranone, 2-p-anisoyl- involves its interaction with specific molecular targets in the body. It is believed to inhibit certain enzymes and receptors, leading to its pharmacological effects. For example, its anti-inflammatory activity may be due to the inhibition of cyclooxygenase enzymes, which play a key role in the inflammatory process .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3(2H)-Benzofuranone, 2-p-anisoyl- stands out due to its unique combination of pharmacological properties and its versatility in chemical synthesis. Its ability to undergo various chemical reactions makes it a valuable compound in both research and industrial applications .

Eigenschaften

CAS-Nummer

10173-84-9

Molekularformel

C16H12O4

Molekulargewicht

268.26 g/mol

IUPAC-Name

2-(4-methoxybenzoyl)-1-benzofuran-3-one

InChI

InChI=1S/C16H12O4/c1-19-11-8-6-10(7-9-11)14(17)16-15(18)12-4-2-3-5-13(12)20-16/h2-9,16H,1H3

InChI-Schlüssel

NEWIUHRSKZBOHT-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=C(C=C1)C(=O)C2C(=O)C3=CC=CC=C3O2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.